1-(4-Iodophenoxy)-4-nitrobenzene
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Overview
Description
“1-(4-Iodophenoxy)-4-nitrobenzene” is a compound that likely contains an iodine atom and a nitro group attached to different phenyl rings. The phenyl rings are likely connected by an ether linkage .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenoxy)-4-nitrobenzene” would likely consist of two phenyl rings connected by an ether linkage, with an iodine atom attached to one ring and a nitro group attached to the other .Chemical Reactions Analysis
The chemical reactions of “1-(4-Iodophenoxy)-4-nitrobenzene” would likely be influenced by the presence of the iodine atom and the nitro group, both of which can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Iodophenoxy)-4-nitrobenzene” would be influenced by factors such as its molecular structure and the presence of the iodine atom and the nitro group .Scientific Research Applications
Electrochemical Studies
- Electrochemical Reduction : Research has shown that nitrobenzene, a related compound to "1-(4-Iodophenoxy)-4-nitrobenzene", undergoes electrochemical reduction in certain environments. This process can be crucial in understanding the electrochemical behavior of similar compounds (Silvester et al., 2006).
Photophysics and Photochemistry
- Complex Photophysics of Nitrobenzene : The simplest nitroaromatic compound, nitrobenzene, exhibits complex photophysics and photochemistry, which can be relevant to understanding the behavior of "1-(4-Iodophenoxy)-4-nitrobenzene" under UV exposure (Giussani & Worth, 2017).
Synthesis and Catalysis
- Synthesis Methods : Various methods have been explored for synthesizing nitrobenzene derivatives, which can be applicable for "1-(4-Iodophenoxy)-4-nitrobenzene". These include ultrasound-assisted synthesis and other catalytic processes (Harikumar & Rajendran, 2014).
Environmental Degradation
- Degradation by Fenton's Reagent : Studies on nitrobenzene degradation using Fenton's reagent provide insights into the environmental impact and degradation pathways of nitrobenzene derivatives, which can be extrapolated to "1-(4-Iodophenoxy)-4-nitrobenzene" (Carlos et al., 2008).
Material Science Applications
- Nanowire Construction : Research into constructing nanowires with 1-iodo-4-nitrobenzene on graphite surfaces might offer potential applications for "1-(4-Iodophenoxy)-4-nitrobenzene" in nanotechnology (Jiang, Wang, & Deng, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(4-iodophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBZWDKOFXLDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302993 |
Source
|
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenoxy)-4-nitrobenzene | |
CAS RN |
21969-05-1 |
Source
|
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21969-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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